2-methoxy-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline
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Overview
Description
2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is a complex organic compound with a unique structure that includes a methoxy group, a tetrazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the methoxy and cyclohexyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the tetrazole ring can produce cyclohexylamine derivatives.
Scientific Research Applications
2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE exerts its effects involves its interaction with specific molecular targets. The methoxy group and tetrazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-N-(4-(4-METHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE
- 4-methoxy-N-{[(1S,2S)-2-(1-piperidinyl)cyclohexyl]methyl}aniline
Uniqueness
2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is unique due to its combination of a methoxy group, a tetrazole ring, and a cyclohexyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H25N5O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-methoxy-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline |
InChI |
InChI=1S/C21H25N5O/c1-16-10-12-17(13-11-16)26-20(23-24-25-26)21(14-6-3-7-15-21)22-18-8-4-5-9-19(18)27-2/h4-5,8-13,22H,3,6-7,14-15H2,1-2H3 |
InChI Key |
TUQORVLHEBIXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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